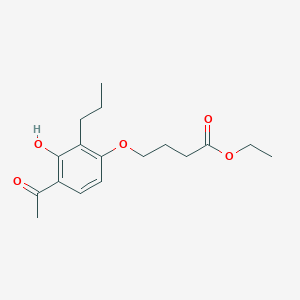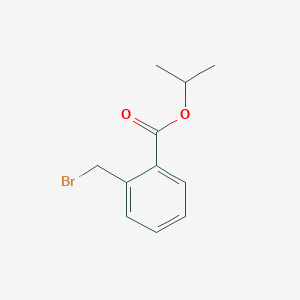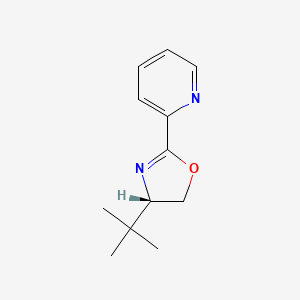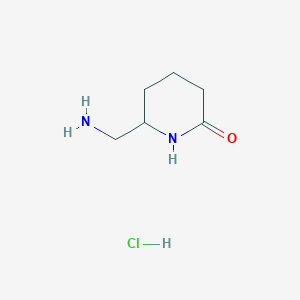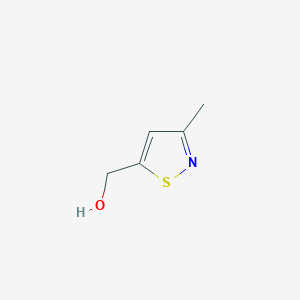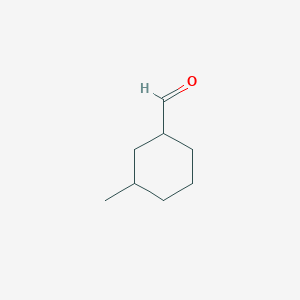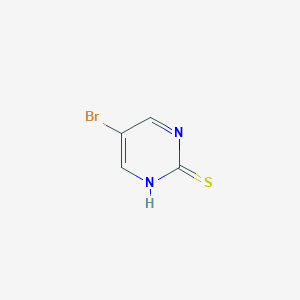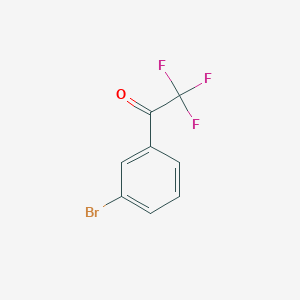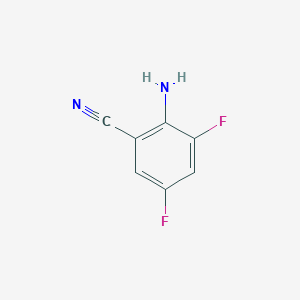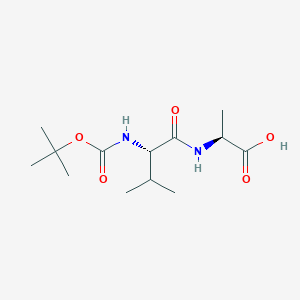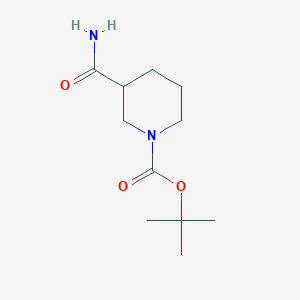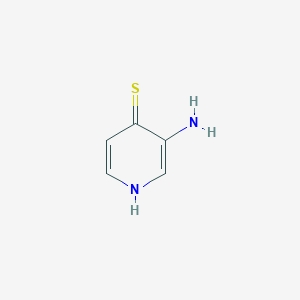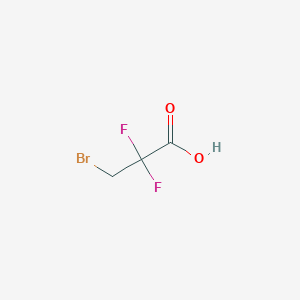
3-Bromo-2,2-difluoropropanoic acid
Übersicht
Beschreibung
The compound 3-Bromo-2,2-difluoropropanoic acid is a halogenated organic molecule that contains bromine and fluorine atoms attached to a three-carbon chain ending with a carboxylic acid group. This structure is of interest due to its potential utility in various chemical syntheses and transformations, which can be valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 3-Bromo-3,3-difluoroalanine Schiff bases are synthesized through bromodifluoromethylation of glycine Schiff bases, which then undergo an intramolecular rearrangement to yield 3,3-difluoro-3-arylpropanoates . Another study reports the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, which serves as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, highlighting the versatility of bromo-difluoro compounds in synthesis . Additionally, electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes has been used to produce 2-aryl-3,3,3-trifluoropropanoic acids, demonstrating a method that could potentially be adapted for the synthesis of 3-Bromo-2,2-difluoropropanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,2-difluoropropanoic acid would be characterized by the presence of a carboxylic acid group, which is a common functional group in organic chemistry known for its reactivity and ability to participate in various chemical reactions. The bromine and fluorine atoms would contribute to the molecule's reactivity, particularly in substitutions and eliminations due to the C-Br and C-F bonds' differing reactivities.
Chemical Reactions Analysis
The reactivity of bromo-difluoro compounds has been studied extensively. For example, the photodissociation dynamics of bromo-trifluoropropanol compounds have been investigated, revealing insights into the C-Br bond dissociation processes . The reactivity of 2-bromo-3,3,3-trifluoropropene with active methylenes to form trifluoromethylated cyclopropanes suggests that similar reactivity might be expected from 3-Bromo-2,2-difluoropropanoic acid .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Bromo-2,2-difluoropropanoic acid are not detailed in the provided papers, we can infer from related compounds that it would likely be a polar molecule due to the electronegative halogen atoms and the carboxylic acid group. This polarity would influence its solubility in various solvents, boiling and melting points, and reactivity. The presence of halogen atoms could also make the compound amenable to nucleophilic substitution reactions, which are commonly used in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
3-Bromo-2,2-difluoropropanoic acid plays a significant role in various chemical synthesis processes. For instance, Yamada et al. (2011) demonstrated how 2,2,3,3-Tetrafluorooxetane reacts with different nucleophiles, including organolithium reagents and Grignard reagents, to yield 2,2-difluoropropan-1-ols and 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols respectively (Yamada et al., 2011). Similarly, Shimada et al. (2006) discussed the use of 2-bromo-3,3,3-trifluoropropanoic imide in the highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives (Shimada et al., 2006).
Application in Drug Synthesis
The compound is also instrumental in synthesizing various drug intermediates. Yamauchi et al. (2010) highlighted its role in synthesizing 2-aryl-3,3,3-trifluoropropanoic acids, which are pivotal in creating non-steroidal anti-inflammatory drugs (NSAIDs) (Yamauchi et al., 2010). Osato et al. (2011) developed a safe, scalable process using nitric acid oxidation for synthesizing an intermediate of S-013420, which involves 3-bromo-2,2-bis(bromomethyl)propanoic acid (Osato et al., 2011).
Advancements in Organic Chemistry
In the field of organic chemistry, Ramachandran and Padiya (2007) described the synthesis of 3,3,3-trifluoropropene oxide from bromination of 3,3,3-trifluoropropene, a process involving 2-bromo-3,3,3-trifluoropropyl acetate (Ramachandran & Padiya, 2007). Ou et al. (2013) synthesized 2,2-difluoro-2H-chromenes using ethyl 3-bromo-3,3-difluoropropionate, demonstrating the utility of this compound in creating complex organic molecules (Ou et al., 2013).
Environmental Applications
In environmental applications, Ma et al. (2020) used 3-Bromo-1,1,1-trifluoro-2-propanol for the chemical fixation of CO2 with various epoxides, indicating its potential in carbon capture and utilization technologies (Ma et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2,2-difluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGZXPPIWCQMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563805 | |
| Record name | 3-Bromo-2,2-difluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-difluoropropanoic acid | |
CAS RN |
133281-20-6 | |
| Record name | 3-Bromo-2,2-difluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



